molecular formula C8H7F2NO3 B8398780 Benzene, 1-(1,1-difluoroethoxy)-4-nitro-

Benzene, 1-(1,1-difluoroethoxy)-4-nitro-

Cat. No.: B8398780
M. Wt: 203.14 g/mol
InChI Key: NEVQKUFWOSGLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "Benzene, 1-(1,1-difluoroethoxy)-4-nitro-" features a benzene ring substituted with a nitro group (-NO₂) at the para position and a 1,1-difluoroethoxy (-OCHF₂) group at the ortho position. The 1,1-difluoroethoxy group introduces strong electron-withdrawing effects due to fluorine's electronegativity, which likely enhances the nitro group's reactivity and influences physical properties such as boiling point and solubility.

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

1-(1,1-difluoroethoxy)-4-nitrobenzene

InChI

InChI=1S/C8H7F2NO3/c1-8(9,10)14-7-4-2-6(3-5-7)11(12)13/h2-5H,1H3

InChI Key

NEVQKUFWOSGLSF-UHFFFAOYSA-N

Canonical SMILES

CC(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups : The 1,1-difluoroethoxy group (-OCHF₂) is more electron-withdrawing than ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) due to fluorine's inductive effect. This increases the nitro group's electrophilicity, making the compound more reactive in substitution reactions compared to its methoxy analog .

Physical Properties

  • Boiling Points : Ethoxy and methoxy derivatives generally exhibit lower boiling points than halogenated analogs. For example, 1-bromo-4-ethoxybenzene has a boiling point of ~211°C , while the trifluoroethoxy derivative (269.61 g/mol) likely has a higher boiling point due to increased molecular weight and polarity .
  • Solubility : Nitro groups enhance solubility in polar solvents, but fluorinated or chlorinated substituents may reduce aqueous solubility due to hydrophobic effects .

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